molecular formula C13H16N4O4 B11559795 Cycloheptanone (2,4-dinitrophenyl)hydrazone CAS No. 3349-73-3

Cycloheptanone (2,4-dinitrophenyl)hydrazone

Cat. No.: B11559795
CAS No.: 3349-73-3
M. Wt: 292.29 g/mol
InChI Key: XRCNVUBUAKTTPI-UHFFFAOYSA-N
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Description

Cycloheptanone (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C13H16N4O4. It is a derivative of cycloheptanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in organic chemistry for the identification and characterization of carbonyl compounds due to its ability to form crystalline derivatives with distinct melting points .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanone (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The general reaction is as follows:

Cycloheptanone+2,4-dinitrophenylhydrazineCycloheptanone (2,4-dinitrophenyl)hydrazone+H2O\text{Cycloheptanone} + \text{2,4-dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O} Cycloheptanone+2,4-dinitrophenylhydrazine→Cycloheptanone (2,4-dinitrophenyl)hydrazone+H2​O

The product is then purified by recrystallization .

Industrial Production Methods: The focus is on optimizing yield and purity through controlled reaction parameters and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Cycloheptanone (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, reduced carbonyl compounds, and substituted hydrazones, depending on the reagents and conditions used .

Scientific Research Applications

Cycloheptanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent for the identification and characterization of carbonyl compounds.

    Biology: Employed in biochemical assays to detect and quantify carbonyl-containing biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cycloheptanone (2,4-dinitrophenyl)hydrazone involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the hydrazone. This reaction is an example of an addition-elimination mechanism, where the nucleophilic nitrogen adds to the electrophilic carbonyl carbon, and water is eliminated to form the stable hydrazone product .

Comparison with Similar Compounds

Comparison: Cycloheptanone (2,4-dinitrophenyl)hydrazone is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and the stability of its derivatives, making it a valuable compound for specific applications in organic synthesis and analytical chemistry .

Properties

CAS No.

3349-73-3

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2

InChI Key

XRCNVUBUAKTTPI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1

Origin of Product

United States

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